5-Iodo-4-Chromanone
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Overview
Description
5-Iodo-4-Chromanone is a derivative of chromanone, a significant structural entity belonging to the class of oxygen-containing heterocycles. The chromanone framework is a major building block in a large class of medicinal compounds, exhibiting a broad variety of remarkable biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-Chromanone typically involves the iodination of 4-chromanone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the chromanone ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-4-Chromanone undergoes various chemical reactions, including:
Oxidation: Conversion to 5-Iodo-4-chromone using oxidizing agents like potassium permanganate.
Reduction: Reduction to 5-Iodo-4-chromanol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 5-Iodo-4-chromone.
Reduction: 5-Iodo-4-chromanol.
Substitution: Various substituted chromanone derivatives depending on the nucleophile used
Scientific Research Applications
5-Iodo-4-Chromanone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Iodo-4-Chromanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of cellular signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
4-Chromanone: Lacks the iodine substitution, leading to different chemical reactivity and biological activity.
5-Bromo-4-Chromanone: Similar structure but with a bromine atom instead of iodine, resulting in different reactivity and potency.
5-Chloro-4-Chromanone: Contains a chlorine atom, which also affects its chemical and biological properties
Uniqueness of 5-Iodo-4-Chromanone: The presence of the iodine atom in this compound imparts unique reactivity and biological activity compared to its halogenated counterparts. The larger atomic size and higher electronegativity of iodine influence the compound’s interactions with biological targets, potentially enhancing its efficacy in certain applications .
Properties
IUPAC Name |
5-iodo-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFOJURSZKTEFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670472 |
Source
|
Record name | 5-Iodo-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199783-09-9 |
Source
|
Record name | 5-Iodo-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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